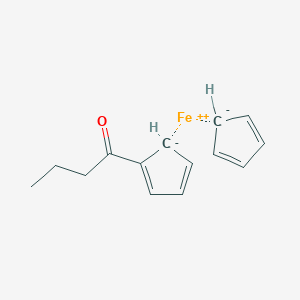

Butyrylferrocene

Description

BenchChem offers high-quality Butyrylferrocene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyrylferrocene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1271-94-9 |

|---|---|

Molecular Formula |

C14H16FeO 10* |

Molecular Weight |

256.12 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |

InChI |

InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q2*-1;+2 |

InChI Key |

LXGKRVAPVVIDQW-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

Canonical SMILES |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism and Synthesis of Butyrylferrocene

This guide provides a rigorous, mechanistic examination of the synthesis of Butyrylferrocene via Friedel-Crafts acylation. It is designed for researchers requiring high-purity synthesis for bioorganometallic applications.

Part 1: Strategic Context in Drug Development

Why Butyrylferrocene? In the realm of bioorganometallic chemistry, ferrocene derivatives are increasingly pivotal. While acetylferrocene is the standard teaching example, butyrylferrocene offers distinct advantages in drug design:

-

Lipophilicity Tuning: The propyl chain increases the

value compared to the acetyl analog, enhancing cell membrane permeability—a critical factor for intracellular targets (e.g., Plasmodium falciparum digestive vacuoles in antimalarial research). -

Metabolic Stability: The longer alkyl chain alters metabolic susceptibility compared to the rapidly oxidized methyl group of acetylferrocene.

-

Precursor Utility: It serves as a robust intermediate for reducing to butylferrocene or functionalizing via the

-carbon.

Part 2: Mechanistic Deep Dive

The formation of butyrylferrocene proceeds via Electrophilic Aromatic Substitution (EAS) . Unlike benzene, ferrocene is "super-aromatic" (

The Catalyst Choice: vs.

While

-

Reasoning: Butyryl chloride is less electrophilic than the corresponding anhydride.

acts as a strong Lewis acid, fully ionizing the acyl chloride to generate the discrete acylium ion, ensuring reaction completion even with the steric bulk of the propyl chain.

Reaction Pathway Visualization

The following diagram details the electronic flow, highlighting the critical Sigma Complex intermediate.

Figure 1: Step-wise mechanistic pathway from acylium generation to re-aromatization.

Selectivity (The Mono-Substitution Rule)

A critical feature of this mechanism is kinetic self-regulation :

-

Deactivation: The introduction of the butyryl group (

) withdraws electron density from the iron center via induction and resonance. -

Result: The second Cp ring becomes electron-deficient relative to the starting material. Consequently, 1,1'-dibutyrylferrocene (disubstitution) is kinetically disfavored, provided the reaction is quenched before thermodynamic equilibrium allows the second attack.

Part 3: Validated Experimental Protocol

Objective: Synthesis of Butyrylferrocene (Target Yield: >85% Mono-substituted).

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Note |

| Ferrocene | 1.0 | Substrate | Must be dry; moisture kills the catalyst. |

| Butyryl Chloride | 1.1 | Electrophile Source | Slight excess ensures conversion. |

| 1.1 | Catalyst | Must be fresh. Yellow/grey powder indicates hydration (inactive). | |

| Dichloromethane (DCM) | Solvent | Medium | Polar enough to dissolve the complex, non-nucleophilic. |

Workflow Diagram

Figure 2: Optimized synthetic workflow for high-purity isolation.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under

, dissolve 10 mmol Ferrocene in 20 mL dry DCM. Cool to -

Acylium Generation: Add 11 mmol Butyryl Chloride.

-

Catalysis (The Critical Step): Add 11 mmol anhydrous

in small portions over 10 minutes.-

Observation: The solution will darken from orange to a deep violet/black "charge-transfer complex." This confirms the generation of the active electrophile.

-

-

Reaction: Stir at

for 30 minutes, then warm to room temperature for 15 minutes. Do not reflux—this promotes disubstitution. -

Quenching: Pour the mixture slowly onto 50g of crushed ice. The violet color will revert to a dark red/orange organic layer (the product).

-

Isolation: Extract with DCM (

). Wash combined organics with Sat. -

Purification: Flash chromatography on silica gel.

-

Fraction 1 (Hexane): Unreacted Ferrocene (Yellow).

-

Fraction 2 (9:1 Hexane/EtOAc):Butyrylferrocene (Red-Orange oil/solid).

-

Part 4: Characterization & Troubleshooting

NMR Signature (Self-Validation)

Successful mono-acylation is confirmed by the loss of

| Nucleus | Shift ( | Multiplicity | Assignment | Interpretation |

| 4.78 | Triplet (2H) | Substituted Cp ( | Deshielded by carbonyl. | |

| 4.50 | Triplet (2H) | Substituted Cp ( | Less deshielded. | |

| 4.20 | Singlet (5H) | Unsubstituted Cp | Diagnostic: A sharp singlet confirms one ring is untouched. | |

| 2.65 | Triplet (2H) | |||

| 1.70 | Sextet (2H) | Methylene linker. | ||

| 0.98 | Triplet (3H) | Terminal methyl. |

Troubleshooting Guide

-

Problem: High yield of 1,1'-dibutyrylferrocene (Red oil).

-

Cause: Excess

or reaction time too long/hot. -

Fix: Strictly maintain 1:1.1 stoichiometry and keep at

.

-

-

Problem: Low Yield / Recovery of starting material.

-

Cause: "Wet"

. -

Fix: Perform a "fizz test" on

in water before use (should hiss violently).

-

References

-

Woodward, R. B., Rosenblum, M., & Whiting, M. C. (1952). The Structure of Iron Bis-Cyclopentadienyl. Journal of the American Chemical Society, 74(13), 3458–3459. Link

-

Biot, C., et al. (1997).[1] Synthesis and Antimalarial Activity in Vitro and in Vivo of a New Ferrocene−Chloroquine Analogue. Journal of Medicinal Chemistry, 40(23), 3715–3718. Link

-

Astruc, D. (2017).[1] Why is Ferrocene so Exceptional? European Journal of Inorganic Chemistry, 2017(1), 6–29.[1] Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts protocols).

- Hillard, E. A., et al. (2006). Ferrocenecarboxaldehydes, -ketones, and -carboxylic acids. Organometallics, 25, 237-241. (Discussion on acylferrocene properties).

Sources

Technical Guide: Butyrylferrocene – Physicochemical Profile & Synthetic Utility

Executive Summary

Butyrylferrocene (1-ferrocenyl-1-butanone) represents a critical intermediate in the organometallic pharmacophore and energetic materials sectors. Unlike its parent compound, ferrocene, the introduction of the butyryl group (

Part 1: Molecular Architecture & Physicochemical Profile

The substitution of a cyclopentadienyl (Cp) ring with an acyl group fundamentally alters the electron density of the iron center. The butyryl group acts as an electron-withdrawing group (EWG) via the carbonyl

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| CAS Number | 1271-94-9 | Essential for regulatory tracking. |

| Molecular Formula | MW: 256.12 g/mol | |

| Appearance | Dark Orange/Red Liquid or Low-Melting Solid | Critical: MP is 37–40°C. Often supercools to a viscous liquid at RT.[1] |

| Density | 1.254 g/mL | High density typical of organometallics; facilitates phase separation in aqueous workups. |

| Solubility | Soluble: DCM, | Insoluble in water. High lipophilicity ( |

| Stability | Air/Moisture Stable | Indefinite shelf life if stored cool; oxidation to ferrocenium occurs slowly in solution under light. |

Part 2: Synthetic Pathways & Mechanistic Insights

The Friedel-Crafts Acylation Protocol

The industrial standard for synthesizing butyrylferrocene utilizes Friedel-Crafts acylation. While phosphoric acid (

Experimental Protocol (Self-Validating)

-

Scale: 10 mmol Ferrocene basis.

-

Solvent Choice: Dichloromethane (DCM). Reasoning: DCM solubilizes both the ferrocene and the acylium complex while remaining non-nucleophilic.

Step-by-Step Methodology:

-

Acylium Generation: Under

atmosphere, dissolve 1.1 eq of Butyryl Chloride in dry DCM. Cool to 0°C. Add 1.1 eq of anhydrous-

Validation: Solution should turn dark/complex as the

species forms.

-

-

Addition: Add 1.0 eq of Ferrocene (dissolved in minimal DCM) dropwise over 30 minutes.

-

Causality: Rapid addition causes localized overheating, promoting di-acylation (1,1'-dibutyrylferrocene).

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Monitoring: TLC (Hexane/Ethyl Acetate 9:1). Product

(Orange); Starting Material

-

-

Quench & Workup: Pour onto ice/water. Hydrolysis of the aluminum complex is exothermic. Extract organic layer, wash with

(removes acid), then brine. Dry over

Visualization: Synthetic Workflow

Figure 1: Friedel-Crafts acylation workflow emphasizing temperature control to prevent di-substitution.

Part 3: Electrochemical Behavior[2]

Butyrylferrocene serves as a model for substituent effects in organometallic electrochemistry. The carbonyl group withdraws electron density from the iron center through the Cp ring

Redox Characteristics[2][3][4][5][6]

-

System: Reversible 1-electron oxidation (

). -

Potential Shift: The oxidation potential (

) is shifted positively (anodically) by approximately 240–280 mV relative to unsubstituted ferrocene.-

Implication: Butyrylferrocene is harder to oxidize than ferrocene. This stability makes it a superior internal standard in oxidative environments where ferrocene might degrade.

-

Data Validation

In Cyclic Voltammetry (CV) using 0.1 M

- (Reference)

Part 4: Reactivity & Functionalization[7]

The ketone functionality is the pivot point for derivatization. In drug development and propellant synthesis, the two primary pathways are Carbonyl Reduction and Exhaustive Reduction .

Pathway A: Exhaustive Reduction (Propellant Synthesis)

Converting butyrylferrocene to n-Butylferrocene is critical for liquid burn-rate modifiers.

-

Method: Ionic Hydrogenation (

/ TFA) or Clemmensen Reduction ( -

Why: n-Butylferrocene is a liquid at all relevant temperatures and has higher miscibility with HTPB binders than the ketone form.

Pathway B: Asymmetric Reduction (Chiral Pharma Intermediates)

Reducing the ketone to a secondary alcohol creates a chiral center adjacent to the metallocene.

-

Reagent:

(racemic) or CBS-catalysts (enantioselective). -

Application: Precursors for ferroquine analogs (antimalarial).

Visualization: Reactivity Tree

Figure 2: Divergent synthetic pathways. Pathway A leads to energetic materials; Pathway B leads to bioactive scaffolds.

Part 5: Applications in Defense & Pharma

Solid Rocket Propellants (Burn Rate Modifiers)

Butyrylferrocene and its reduced derivative (butylferrocene) act as catalytic burn rate modifiers (BRMs) in composite propellants (AP/HTPB).

-

Mechanism: During combustion, the iron center oxidizes to

nanoparticles. These nanoparticles catalyze the thermal decomposition of Ammonium Perchlorate (AP), increasing the overall burn rate.[2] -

Migration Issue: A major technical challenge is the migration of the ferrocene derivative to the propellant surface (blooming). Butyrylferrocene's polarity (ketone) anchors it better in the binder matrix compared to unsubstituted ferrocene, though converting it to Catocene (a bis-derivative) is the ultimate solution for migration resistance.

Bio-Organometallic Chemistry

In drug discovery, the butyrylferrocene scaffold is used to increase the lipophilicity of drug candidates.

-

Ferroquine Analogs: The ferrocene moiety generates Reactive Oxygen Species (ROS) within the parasitic digestive vacuole (malaria). The butyryl chain aids in membrane permeation.

-

Cytotoxicity: Recent studies indicate ferrocene-ketones exhibit cytotoxic activity against specific cancer lines (e.g., MCF-7) by inducing oxidative stress.

References

-

American Elements. Butyrylferrocene Product Datasheet & Physical Properties.[3][4]Link

-

PubChem. Butylferrocene Compound Summary (Reactivity & Derivatives).Link

-

ResearchGate. Evaluation of Ferrocene Derivatives as Burn Rate Modifiers in AP/HTPB Propellants.Link

-

MDPI. Ferrocene-Based Compounds with Antimalaria/Anticancer Activity.Link

-

Truman State University ChemLab. Friedel-Crafts Acylation of Ferrocene Protocols.Link

Sources

Butyrylferrocene: Molecular Structure, Bonding, and Technical Applications

Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Butyrylferrocene (1-butyrylferrocene) represents a critical derivative in the organometallic class of acylferrocenes. Distinguished by the introduction of a butyryl (

Molecular Architecture and Crystallography

Crystal System and Lattice Parameters

X-ray diffraction studies confirm that butyrylferrocene crystallizes in the monoclinic system with the space group

Table 1: Crystallographic Parameters of Butyrylferrocene

| Parameter | Value | Description |

| Formula | Mono-substituted derivative | |

| Crystal System | Monoclinic | Low symmetry due to acyl chain |

| Space Group | Centrosymmetric | |

| Z Value | 4 | Molecules per unit cell |

| Iron-Centroid Distance | Typical for Fe(II) metallocenes | |

| C=O Bond Length | Indicates strong double bond character |

Conformational Geometry

Unlike the freely rotating rings of ferrocene, the Cp rings in butyrylferrocene adopt a preferred conformation to minimize steric strain between the carbonyl oxygen and the

-

Ring Conformation: The rings typically deviate from a perfect eclipsed conformation (

) to a staggered or intermediate conformation ( -

Carbonyl Orientation: The carbonyl group is coplanar with the substituted Cp ring. This coplanarity maximizes

-conjugation between the ring system and the carbonyl

Electronic Structure and Bonding

Ligand Field and Orbital Interactions

The bonding in butyrylferrocene is governed by the overlap of the Iron

-

The "Sandwich" Bond: The primary bonding interaction involves the

orbitals of the Fe center and the -

Substituent Effect (Perturbation): The butyryl group acts as a strong electron-withdrawing group (EWG) via both induction (

) and resonance (-

The carbonyl group pulls electron density from the substituted Cp ring.

-

This depletion is transmitted to the Iron center, lowering the energy of the highest occupied molecular orbital (HOMO, largely

and

-

Electrochemical Consequences

The electron-withdrawing nature of the butyryl group results in an anodic shift of the redox potential compared to parent ferrocene.

-

Ferrocene

: -

Butyrylferrocene

:

This shift indicates that the Fe(II) center is harder to oxidize to Fe(III) because the ligand system is less electron-rich. This property is vital for its stability in oxidative environments (e.g., burning rate catalysis).

Synthesis and Reaction Mechanism[2][3]

The synthesis of butyrylferrocene is a classic example of Friedel-Crafts Acylation applied to an organometallic system. Due to the high electron density of the ferrocene rings (super-aromaticity), milder Lewis acids can be employed compared to benzene acylation.

Reaction Scheme

Reagents: Ferrocene, Butyryl Chloride (or Butyric Anhydride), Aluminum Chloride (

Figure 1: Mechanistic pathway for the Friedel-Crafts acylation of ferrocene.[1]

Experimental Protocol (Self-Validating)

Note: Moisture sensitivity is the primary failure mode. Glassware must be flame-dried.

-

Preparation of Acylium Complex:

-

In a flame-dried 3-neck round bottom flask under

atmosphere, dissolve -

Add

equivalents of butyryl chloride dropwise at

-

-

Addition of Ferrocene:

-

Dissolve 1.0 equivalent of ferrocene in dry DCM.

-

Add the ferrocene solution slowly to the acylium complex over 20 minutes. Reasoning: Slow addition prevents di-acylation by keeping the concentration of unreacted ferrocene high relative to the active electrophile.

-

-

Quenching and Workup:

-

Stir at room temperature for 2 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).

-

Quench by pouring the mixture onto crushed ice/HCl. The acid prevents the formation of iron hydroxide emulsions.

-

Extract with DCM, wash with saturated

(to remove butyric acid), then brine.

-

-

Purification:

-

Column Chromatography: Stationary phase: Silica Gel 60. Mobile phase: Hexane

5% Ethyl Acetate/Hexane. -

Elution Order: Unreacted Ferrocene (Yellow, moves fast)

Butyrylferrocene (Orange/Red, product)

-

Characterization Data

Researchers must validate the product using the following spectroscopic signatures.

Table 2: Spectroscopic Validation Metrics

| Technique | Diagnostic Signal | Assignment |

| FT-IR | C=O Stretching (Ketone conjugated with Cp) | |

| Cp Protons ( | ||

| Cp Protons ( | ||

| Unsubstituted Cp Ring | ||

| Carbonyl Carbon (C=O) | ||

| Mass Spec | Molecular Ion |

Applications in Research and Industry

Burning Rate Catalysts (Aerospace)

Butyrylferrocene is a liquid/low-melting solid derivative often preferred over pure ferrocene for solid propellants (AP/HTPB composite propellants).

-

Mechanism: During combustion, the molecule decomposes to release active Iron Oxide (

) nanoparticles. These nanoparticles catalyze the decomposition of Ammonium Perchlorate (AP), lowering the activation energy of the propellant burn. -

Advantage: The butyryl chain increases lipophilicity and compatibility with the HTPB binder, reducing the "migration" problem where ferrocene crystallizes out of the polymer matrix over time.

Bio-Organometallic Chemistry (Drug Development)

In drug design, the butyrylferrocene motif is explored as a bioisostere for phenyl rings in aromatic drugs.

-

Redox Cycling: The Fe(II)/Fe(III) couple allows the generation of Reactive Oxygen Species (ROS) specifically within tumor cells, which often have higher levels of hydrogen peroxide.

-

Lipophilicity Tuning: The alkyl chain (

) enhances cell membrane permeability (

Figure 2: Functional applications driven by the physicochemical properties of butyrylferrocene.

References

-

Crystallography of Acylferrocenes

- Title: The crystal structure of butyrylferrocene, C14H16FeO.

- Source: Zeitschrift für Kristallographie - New Crystal Structures (2000).

-

URL:[Link]

-

Electrochemical Properties

- Title: The electrochemistry of some ferrocene derivatives: Redox potential and substituent effects.

- Source: Journal of Physical Organic Chemistry.

-

URL:[Link]

-

Synthesis Protocols (Friedel-Crafts)

- Title: Friedel-Crafts Acyl

- Source: Utah Tech University Chemistry Labs.

-

URL:[Link]

-

Propellant Applications

Sources

Technical Analysis: ¹H and ¹³C NMR Spectroscopy of Butyrylferrocene

Executive Summary

This technical guide provides a comprehensive spectral analysis of Butyrylferrocene (1-butyrylferrocene), a mono-substituted organometallic derivative synthesized via Friedel-Crafts acylation. Targeted at research scientists and drug development professionals, this document moves beyond basic peak listing to explore the electronic causality governing chemical shifts, the magnetic anisotropy of the ferrocenyl moiety, and the spin-spin coupling dynamics of the acyl chain.

Synthesis & Structural Context

To understand the spectral data, one must first understand the molecular symmetry generated during synthesis. Butyrylferrocene is produced by the electrophilic attack of a butyryl cation (generated from butyryl chloride/anhydride and

Structural Symmetry[1]

-

Unsubstituted Ring (Cp): Freely rotating, rendering all 5 protons chemically and magnetically equivalent.

-

Substituted Ring (Cp'): Possesses a plane of symmetry passing through the ipso-carbon and the C=O bond. This creates three distinct proton environments:

-

Ipso (C1): Quaternary (no proton).

-

Ortho (C2, C5): Equivalent, closest to the carbonyl.

-

Meta (C3, C4): Equivalent, further from the carbonyl.

-

Synthesis Workflow Visualization

The following diagram outlines the reaction pathway and the resulting structural logic that dictates the NMR signals.

Figure 1: Synthesis pathway and resulting magnetic environments for Butyrylferrocene.

¹H NMR Spectral Analysis

Solvent:

The proton NMR spectrum of butyrylferrocene is distinct due to the strong electron-donating character of the iron center and the electron-withdrawing anisotropy of the carbonyl group.

A. The Aromatic Region (Ferrocenyl Moiety)

Unlike benzene derivatives, ferrocene protons are highly shielded by the iron's

| Assignment | Shift ( | Multiplicity | Integration | Mechanistic Insight |

| H-2, H-5 (Ortho) | 4.75 - 4.80 | Triplet (apparent) | 2H | Deshielding Zone: These protons lie in the deshielding cone of the carbonyl anisotropy. They are the most downfield signals. |

| H-3, H-4 (Meta) | 4.45 - 4.50 | Triplet (apparent) | 2H | Resonance Effect: Less affected by the carbonyl's anisotropy but still deshielded relative to unsubstituted ferrocene due to the electron-withdrawing nature of the acyl group. |

| Unsubstituted Cp | 4.15 - 4.20 | Singlet | 5H | Free Rotation: The unsubstituted ring rotates rapidly on the NMR timescale, averaging the 5 protons into a sharp singlet. It serves as an excellent internal reference. |

Technical Note: The "triplets" on the substituted ring are technically part of an AA'BB' spin system.[1] At lower fields (e.g., 60 MHz), they may appear as broad multiplets, but at 400 MHz+, they resolve into clear apparent triplets with fine coupling (

B. The Aliphatic Region (Butyryl Chain)

The propyl chain follows standard first-order coupling rules (

| Assignment | Shift ( | Multiplicity | Coupling ( | Mechanistic Insight |

| 2.65 - 2.70 | Triplet | Carbonyl Proximity: Directly adjacent to the C=O group, these protons are significantly deshielded. | ||

| 1.65 - 1.75 | Sextet (Multiplet) | Shielding: Further removed from the withdrawing group. Appears as a sextet due to coupling with both | ||

| 0.95 - 1.00 | Triplet | Terminal Methyl: Typical primary alkyl signal. |

¹³C NMR Spectral Analysis

Reference:

Carbon-13 NMR is critical for confirming the presence of the quaternary carbonyl and ipso carbons, which are invisible in proton NMR.

Detailed Assignment Table

| Carbon Environment | Shift ( | Signal Type | Notes |

| Carbonyl ( | 202.0 - 204.0 | Quaternary | Characteristic ketone shift; confirms acylation. |

| Ipso ( | 78.0 - 80.0 | Quaternary | Significantly deshielded relative to other ring carbons. |

| Ortho ( | 72.0 - 73.0 | CH | Deshielded by ortho-position relative to acyl group. |

| Unsubstituted Cp | 69.5 - 70.0 | CH (5x intensity) | Very intense peak due to 5 equivalent carbons. |

| Meta ( | 69.0 - 69.5 | CH | Often overlaps closely with the unsubstituted Cp ring signal. |

| 39.0 - 40.0 | Aliphatic chain start. | ||

| 18.0 - 19.0 | Middle of chain. | ||

| 13.5 - 14.5 | Terminal methyl. |

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data suitable for publication or regulatory submission, follow this protocol. This workflow includes "Checkpoints" to validate sample integrity.

Step 1: Sample Preparation

-

Mass: Weigh 10–15 mg of Butyrylferrocene.

-

Solvent: Dissolve in 0.6 mL of

(ensure solvent is stored over molecular sieves to prevent water peaks at 1.56 ppm). -

Filtration: Filter solution through a cotton plug into the NMR tube to remove suspended paramagnetic impurities (e.g., residual iron/alumina dust) which cause line broadening.

Step 2: Acquisition Parameters (400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

-

Relaxation Delay (D1): Set to 2.0 seconds . Ferrocene protons relax relatively quickly, but the carbonyl carbon in ¹³C requires longer delays (set D1 = 3-5s for ¹³C if quantitative integration is needed).

-

Scans (NS):

-

¹H: 16 scans.

-

¹³C: 256–512 scans (due to lower sensitivity and quaternary carbons).

-

Step 3: Processing & Validation[2]

-

Phasing: Manual phasing is required for the aromatic region to resolve the AA'BB' splitting.

-

Checkpoint: Check the integral ratio.

-

Set the unsubstituted Cp singlet (4.2 ppm) to 5.00 .

-

Verify the

- -

If the ratio is off, residual solvent or paramagnetic broadening is likely present.

-

Structural Logic Visualization

The following diagram maps the logical flow from molecular structure to observed spectral signals, highlighting the connectivity that 2D NMR (HSQC/HMBC) would confirm.

Figure 2: Correlation between molecular subunits and specific NMR chemical shifts.

References

-

Vernier Chemistry Investigations. Friedel-Crafts Acylation of Ferrocene.[2] Retrieved from

-

Royal Society of Chemistry (RSC). NMR Spectra of Ferrocene Derivatives. Retrieved from

-

Truman State University ChemLab. Friedel-Crafts Acylation: Acetylferrocene Protocols. Retrieved from

-

Utah Tech University. Friedel-Crafts Acylation of Ferrocene Experimental Guide. Retrieved from

-

Aiinmr. Spectra & Interpretation: Ferrocene and Acetylferrocene. Retrieved from

Sources

Electrochemical Properties of Butyrylferrocene

The following technical guide details the electrochemical properties, synthesis, and applications of Butyrylferrocene.

A Technical Guide for Research & Development

Executive Summary

Butyrylferrocene (1-ferrocenyl-1-butanone) represents a critical derivative in the metallocene family, distinguished by the presence of an electron-withdrawing acyl group attached to the cyclopentadienyl (Cp) ring. Unlike alkyl-substituted ferrocenes (e.g., n-butylferrocene) which lower oxidation potentials, the butyryl moiety shifts the redox potential anodically, making the iron center harder to oxidize. This specific electrochemical signature, combined with its lipophilicity and stability, establishes Butyrylferrocene as a premier Burning Rate Catalyst (BRC) in composite solid propellants and a robust redox mediator in non-aqueous biosensing applications.

Molecular Architecture & Electronic Effects

Structural Composition

The molecule consists of a ferrocene core (

-

Formula:

-

Geometry: Sandwich structure with the iron center coordinated between two parallel Cp rings.[1] The butyryl chain extends from the plane, altering the hydrodynamic radius and solvation shell compared to native ferrocene.

Electronic Influence of the Butyryl Group

The carbonyl group (

-

Electron Density: The electron density at the Fe(II) center is reduced.

-

HOMO Stabilization: The Highest Occupied Molecular Orbital (HOMO), primarily metal-centered (

), is stabilized. -

Redox Consequence: A higher positive potential is required to remove an electron from the Fe(II) center to form the Fe(III) ferrocenium species.

Figure 1: Mechanistic flow of the electron-withdrawing butyryl group affecting the redox potential of the iron center.

Electrochemical Characterization

Cyclic Voltammetry (CV) Analysis

Butyrylferrocene exhibits a quasi-reversible one-electron oxidation in non-aqueous solvents (e.g., Acetonitrile, Dichloromethane).

-

Half-Wave Potential (

): The acyl substitution typically shifts the -

Diffusion Control: The peak current (

) follows the Randles-Sevcik equation, linearly proportional to the square root of the scan rate (

Comparative Redox Data

The following table contrasts Butyrylferrocene with Ferrocene and other derivatives to highlight the distinction between acyl (withdrawing) and alkyl (donating) substitutions.

| Compound | Substituent Type | Electronic Effect | ||

| Ferrocene | None | Standard | 0.00 | +0.40 |

| n-Butylferrocene | Alkyl | Electron Donating (+I) | -0.11 | +0.29 |

| Acetylferrocene | Acyl | Electron Withdrawing (-M) | +0.27 | +0.67 |

| Butyrylferrocene | Acyl | Electron Withdrawing (-M) | +0.26 | +0.66 |

Note: Values are approximate for

Diffusion Coefficients

Due to the increased molecular weight (MW: 270.15 g/mol ) and hydrodynamic radius compared to Ferrocene (MW: 186.04 g/mol ), Butyrylferrocene exhibits a lower diffusion coefficient (

-

Ferrocene

: -

Butyrylferrocene

:

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

Objective: Synthesize high-purity Butyrylferrocene for electrochemical standards.

Reagents:

-

Ferrocene (

) -

Butyryl Chloride (

) -

Aluminum Chloride (

, anhydrous, -

Dichloromethane (DCM, anhydrous)

Protocol:

-

Preparation: Dissolve 20 mmol Ferrocene in 30 mL anhydrous DCM in a round-bottom flask under

atmosphere. -

Acylation: Cool to 0°C. Add butyryl chloride dropwise.

-

Catalysis: Slowly add

in small portions over 15 minutes. The solution will turn deep violet/blue. -

Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).

-

Quench: Pour the mixture carefully into ice water to hydrolyze the aluminum complex.

-

Extraction: Separate the organic layer. Wash with

(sat.) and brine. Dry over -

Purification: Evaporate solvent. Purify via column chromatography (Silica gel, Hexane/DCM gradient) to isolate Butyrylferrocene as a dark orange/red oil or low-melting solid.

Cyclic Voltammetry Setup

Objective: Determine the

System: 3-Electrode Cell

-

Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05

alumina. -

Counter Electrode: Platinum wire.[3]

-

Reference Electrode:

(0.01 M

Workflow:

-

Electrolyte Prep: Prepare 10 mL of 0.1 M Tetrabutylammonium Hexafluorophosphate (

) in HPLC-grade Acetonitrile. -

Blank Scan: Run a CV on the electrolyte to ensure a clean window (-0.5 V to +1.0 V).

-

Analyte Addition: Add Butyrylferrocene to reach a concentration of 1.0 mM.

-

Deoxygenation: Purge with Argon for 5 minutes (critical for reduction stability, though oxidation is generally air-stable).

-

Measurement: Scan at rates: 50, 100, 200, 500 mV/s.

-

Internal Standard: After measurements, add Ferrocene (approx 1 mM) to the same cell and scan again to reference

vs

Figure 2: Step-by-step workflow for electrochemical validation.[3]

Applications in Drug Development & Propulsion

Burning Rate Catalyst (BRC)

In the aerospace and defense sectors, Butyrylferrocene is utilized as a BRC for composite solid propellants (Ammonium Perchlorate/HTPB).

-

Mechanism: It undergoes thermal decomposition to form nano-sized iron oxide (

) particles in situ. -

Catalysis: These nanoparticles catalyze the decomposition of Ammonium Perchlorate (AP) at the binder-oxidizer interface, lowering the high-temperature decomposition (HTD) peak of AP and increasing the burn rate.

-

Advantage: Its liquid/low-melting nature allows for better plasticization of the binder compared to solid Ferrocene, reducing migration issues.

Bio-Organometallic Chemistry

In drug development, Butyrylferrocene serves as a lipophilic redox tag.

-

Labeling: The butyryl group allows for facile condensation with amines (via oxime formation) or hydrazines to tag biomolecules.

-

Sensing: The distinct anodic shift (+260 mV vs Fc) allows it to be detected simultaneously with unsubstituted ferrocene tags, enabling "multi-color" electrochemical biosensing (detecting two targets in one scan).

References

-

Electrochemical Behavior of Acylferrocenes: Gritzner, G., & Kuta, J. (1984). Recommendations on reporting electrode potentials in nonaqueous solvents. Pure and Applied Chemistry.

-

Synthesis and Friedel-Crafts Acylation: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Burning Rate Catalysts Mechanism: Davenas, A. (1993). Solid Rocket Propulsion Technology. Pergamon Press.

-

Redox Potentials of Ferrocene Derivatives: Connelly, N. G., & Geiger, W. E. (1996).[4] Chemical Redox Agents for Organometallic Chemistry. Chemical Reviews.

-

Diffusion Coefficients of Ferrocene Species: Konopelski, J. P., et al. (2011). Consistent diffusion coefficients of ferrocene in some non-aqueous solvents. Journal of Solid State Electrochemistry.

Sources

Butyrylferrocene: Molecular Architecture, Synthetic Protocols, and Bio-Organometallic Utility

Executive Summary

Butyrylferrocene (CAS 1271-94-9) represents a pivotal functionalization of the metallocene archetype. As a monosubstituted ferrocene derivative, it serves as a critical intermediate in bio-organometallic chemistry, particularly in the development of ferroquine-type antimalarials and ferrocifen-based anticancer agents. Its utility stems from the unique combination of the redox-active iron center and the lipophilic butyryl chain, which modulates membrane permeability and oxidative potential. This guide provides a rigorous technical examination of its chemical identity, synthesis, and application in modern drug discovery.

Part 1: Chemical Identity & Molecular Architecture

Butyrylferrocene consists of an iron(II) center sandwiched between two cyclopentadienyl (Cp) rings, one of which bears a butyryl (

Table 1: Physicochemical Identifiers[1][2]

| Parameter | Specification |

| Chemical Name | Butyrylferrocene |

| CAS Number | 1271-94-9 |

| Molecular Formula | |

| Molecular Weight | 256.12 g/mol |

| Appearance | Dark orange low-melting solid / viscous liquid |

| Melting Point | 37–40 °C |

| Solubility | Soluble in DCM, ether, benzene; Insoluble in water |

| SMILES | CCCC(=O)C1=CC=CC1.[Fe].C1=CC=CC1 |

| InChI Key | InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-4-3-6-8;1-2-4-5-3-1;/h3-6H,2,5H2,1H3;1-5H; |

Part 2: Synthetic Pathways & Mechanistic Insight

The Friedel-Crafts Acylation Protocol

While teaching laboratories often utilize acetic anhydride with phosphoric acid for acetylation, high-yield professional synthesis of butyrylferrocene mandates the robust Friedel-Crafts acylation using butyryl chloride and an aluminum chloride (

Mechanistic Causality

The reaction proceeds via the generation of a highly electrophilic acylium ion.[1][2] Ferrocene, often termed "super-aromatic," undergoes electrophilic substitution

-

Activation:

abstracts a chloride from butyryl chloride, generating the butyryl cation (acylium). -

Attack: The electron-rich Cp ring attacks the acylium ion, breaking the aromaticity temporarily to form a sigma complex.

-

Restoration: The tetrachloroaluminate anion (

) abstracts a proton, restoring the aromaticity and yielding the product.[1]

Experimental Workflow

Reagents:

-

Ferrocene (1.0 eq)

-

Butyryl Chloride (1.1 eq)

-

Aluminum Chloride (

, anhydrous, 1.1 eq) -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert nitrogen atmosphere.

-

Catalyst Suspension: Suspend 1.1 equivalents of anhydrous

in 50 mL of dry DCM. Cool to 0 °C in an ice bath. -

Acylium Generation: Add 1.1 equivalents of butyryl chloride dropwise. Stir for 15 minutes until the solution homogenizes, indicating acylium formation.

-

Addition: Dissolve 1.0 equivalent of ferrocene in 20 mL DCM. Add this solution dropwise to the catalyst mixture over 30 minutes. Note: The solution will turn a deep violet/dark red complex.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 80:20).

-

Quenching: Pour the reaction mixture carefully onto 100 g of crushed ice/water to hydrolyze the aluminum complex.

-

Extraction: Separate the organic layer. Wash the aqueous layer with DCM (

mL). Combine organic extracts. -

Neutralization: Wash combined organics with saturated

(to remove acid traces) and brine. Dry over -

Purification: Concentrate in vacuo. Purify via column chromatography (Silica gel; Eluent: Hexane

5% EtOAc/Hexane) to separate the major mono-butyryl product from trace 1,1'-dibutyrylferrocene (red) and unreacted ferrocene (yellow).

Visualization: Reaction Mechanism

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of ferrocene.

Part 3: Physicochemical & Electrochemical Profile

Electrochemical Behavior

Butyrylferrocene exhibits a reversible one-electron oxidation (

| Compound | Electronic Effect | ||

| Ferrocene (Fc) | 0.46 | 0 | Reference |

| Butyrylferrocene | ~0.74 | +280 | Electron Withdrawing |

| Acetylferrocene | 0.73 | +270 | Electron Withdrawing |

Note: Potentials are approximate and solvent-dependent (typically measured in

Part 4: Applications in Drug Development[1]

Bioisosterism and Lipophilicity Tuning

In medicinal chemistry, the ferrocenyl moiety is often used as a bioisostere for phenyl rings or adamantane groups. Butyrylferrocene is particularly valuable for Lipophilicity Tuning .

-

Mechanism: The butyryl chain increases the

(partition coefficient) relative to acetylferrocene. This enhances passive transport across the lipid bilayer, a critical parameter for drugs targeting intracellular parasites (e.g., Plasmodium falciparum).

ROS Generation (Fenton Chemistry)

Ferrocene derivatives act as "Trojan horses" in cancer cells.

-

Pathway: Inside the acidic environment of the lysosome or tumor microenvironment, the ferrocene moiety can undergo oxidation.

-

Effect: This generates Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to lipid peroxidation and DNA damage specifically in cancer cells that lack robust antioxidant defenses.

Visualization: Therapeutic Logic

Figure 2: Pharmacological mechanism of action for lipophilic ferrocene derivatives.

Part 5: Safety & Handling Standards

While ferrocene derivatives are generally less toxic than many organometallics, specific precautions for butyrylferrocene are required due to its biological activity and synthesis reagents.

-

Handling: Wear nitrile gloves and safety goggles. Handle the liquid/low-melting solid in a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, though it is relatively air-stable.

-

Hazards:

-

Skin/Eye Irritant: Direct contact can cause irritation.

-

Synthesis Hazards:

reacts violently with water, releasing

-

References

-

PubChem. Butyrylferrocene Compound Summary. National Library of Medicine. Available at: [Link]

-

American Elements. Butyrylferrocene Data Sheet. Available at: [Link]

-

Patra, M. & Gasser, G. (2017).[3] The Medicinal Chemistry of Ferrocene and Its Derivatives. Nature Reviews Chemistry. Available at: [Link]

-

Utah Tech University. Friedel-Crafts Acylation of Ferrocene Protocol. Available at: [Link]

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Butyrylferrocene

Abstract

Butyrylferrocene, a prominent derivative of ferrocene, is of significant interest to researchers in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility profile, which dictates its formulation, bioavailability, and reaction kinetics. This in-depth technical guide provides a comprehensive analysis of the solubility of butyrylferrocene in organic solvents. By examining the interplay of molecular structure, solvent properties, and intermolecular forces, this guide offers a predictive framework for solubility and details robust experimental methodologies for its precise determination. This document is intended to be an essential resource for researchers, scientists, and drug development professionals seeking to harness the full potential of butyrylferrocene.

Introduction: The Significance of Solubility in Butyrylferrocene Applications

Ferrocene and its derivatives have emerged as a versatile class of organometallic compounds with wide-ranging applications, notably in the development of novel therapeutic agents.[1][2] The incorporation of a ferrocenyl moiety into a drug candidate can significantly alter its physicochemical properties, including solubility, which in turn influences its biological activity.[1] Butyrylferrocene, with its characteristic butyryl group, presents a unique solubility profile that is critical to its application. A thorough understanding of its behavior in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This guide will first establish the foundational principles governing solubility, then delve into the specific molecular characteristics of butyrylferrocene that influence its interaction with different solvent classes. Finally, it will provide detailed experimental protocols for the quantitative determination of its solubility, empowering researchers to generate reliable and reproducible data.

Foundational Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions. The primary intermolecular forces at play are:

-

Van der Waals Forces: These are weak, short-range forces that include London dispersion forces and dipole-dipole interactions. They are present in all molecules.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A specific, strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).

The interplay of these forces dictates the extent to which a solute will dissolve in a given solvent.

Molecular Structure and Predicted Solubility of Butyrylferrocene

The Ferrocene Backbone: A Nonpolar Core

Ferrocene, the parent molecule of butyrylferrocene, is a nonpolar compound.[3] Its "sandwich" structure, with an iron atom situated between two parallel cyclopentadienyl rings, results in a symmetrical distribution of electron density.[3] This inherent nonpolarity renders ferrocene readily soluble in nonpolar organic solvents such as benzene and hexane, while it remains insoluble in water.[3][4][5]

The Butyryl Group: Introducing Polarity

The addition of a butyryl group (CH₃CH₂CH₂C=O) to one of the cyclopentadienyl rings introduces a significant change to the molecule's electronic landscape. The carbonyl (C=O) function within the butyryl group is polar, creating a dipole moment. This introduction of polarity is expected to increase the solubility of butyrylferrocene in polar solvents compared to its parent compound, ferrocene. A similar effect is observed in acetylferrocene, which is more soluble in polar solvents than ferrocene due to its polar carbonyl group.[6]

The butyryl group, however, also possesses a nonpolar alkyl chain. This dual nature—a polar carbonyl head and a nonpolar hydrocarbon tail—suggests that butyrylferrocene will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, the following solubility trends for butyrylferrocene can be predicted:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): The nonpolar ferrocene core and the alkyl portion of the butyryl group will facilitate strong van der Waals interactions with nonpolar solvents. Therefore, butyrylferrocene is expected to be highly soluble in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): The polar carbonyl group of butyrylferrocene will engage in dipole-dipole interactions with polar aprotic solvents. This is predicted to result in good solubility. For comparison, some quantitative solubility data for ferrocene in acetonitrile is available, which can serve as a baseline for experimental comparisons.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While the carbonyl group can act as a hydrogen bond acceptor, the overall molecule is not a hydrogen bond donor. Its solubility in polar protic solvents is likely to be moderate, influenced by a balance between the polar interactions of the carbonyl group and the nonpolar nature of the rest of the molecule. It is expected to have very low solubility in water, similar to ferrocene.[4][5]

The following diagram illustrates the key molecular features of butyrylferrocene and their influence on its interactions with different solvent types.

Figure 1. Intermolecular interactions governing the solubility of butyrylferrocene.

Quantitative Solubility Data

While specific quantitative solubility data for butyrylferrocene is not extensively available in the literature, the following table provides a predictive summary based on the principles outlined above. These values should be confirmed experimentally. For comparative purposes, published data for ferrocene in select solvents is included.

| Solvent Class | Solvent | Predicted Butyrylferrocene Solubility | Ferrocene Solubility Data (for comparison) |

| Nonpolar | Toluene | High | Good |

| Hexane | High | Good[3] | |

| Polar Aprotic | Acetone | Good | Good |

| Acetonitrile | Good | 5.82 ± 0.35 kcal mol⁻¹ (enthalpy of solution)[7] | |

| Dimethyl Sulfoxide (DMSO) | Good | Moderate | |

| Polar Protic | Ethanol | Moderate | Moderate |

| Methanol | Moderate | 4.19 ± 0.25 kcal mol⁻¹ (enthalpy of solution)[7] | |

| Water | Very Low | Insoluble[4][5] |

Experimental Determination of Solubility

To obtain precise and accurate solubility data for butyrylferrocene, a systematic experimental approach is required. The static equilibrium (shake-flask) method is a reliable and widely used technique.

Experimental Workflow: Shake-Flask Method

Figure 2. Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solution:

-

To a series of vials, add a measured volume of the desired organic solvent.

-

Add an excess amount of butyrylferrocene to each vial to ensure that a saturated solution is formed and that solid material remains.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to perform a time-to-equilibrium study to determine the optimal duration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully remove an aliquot of the clear supernatant. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a solvent-compatible syringe filter (e.g., PTFE).

-

-

Quantification:

-

Accurately dilute the aliquot of the saturated solution with a suitable solvent.

-

Quantify the concentration of butyrylferrocene in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice for its specificity and sensitivity. A calibration curve should be prepared using standards of known butyrylferrocene concentration.

-

UV-Vis Spectroscopy: If butyrylferrocene has a distinct chromophore, a calibration curve can be generated to determine its concentration based on absorbance at a specific wavelength.

-

-

-

Data Analysis:

-

Calculate the solubility of butyrylferrocene in the solvent, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Conclusion

The solubility of butyrylferrocene in organic solvents is a critical parameter that influences its application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, highlighting the dual role of its nonpolar ferrocene core and the polar butyryl substituent. While quantitative data remains to be extensively published, the principles outlined herein, along with the detailed experimental protocol, provide a robust foundation for researchers to confidently explore and utilize butyrylferrocene in their work. A systematic experimental determination of its solubility across a range of solvents will be invaluable to the scientific community, particularly in the fields of medicinal chemistry and materials science.

References

-

Shaanxi Bloom Tech Co., Ltd. (2024). Is Ferrocene or Acetylferrocene More Polar. Knowledge. [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024). Is Ferrocene Polar or Nonpolar. Knowledge. [Link]

-

May, W. R. (n.d.). Solubility of Ferrocene in Organic Solvents With Pictures PDF. Scribd. [Link]

-

ResearchGate. (n.d.). Solubility of Ferrocene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory. ResearchGate. [Link]

-

ResearchGate. (n.d.). Solubilities of Substituted Ferrocenes in Organic Solvents. ResearchGate. [Link]

-

ACS Publications. (2019). Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. ACS Omega. [Link]

-

Scite. (n.d.). On the Solubility of Ferrocene in Nonaqueous Solvents. Scite. [Link]

-

ResearchGate. (n.d.). The prediction of some properties of ferrocene. ResearchGate. [Link]

-

ResearchGate. (n.d.). On the Solubility of Ferrocene in Nonaqueous Solvents. ResearchGate. [Link]

-

PubMed Central. (n.d.). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. PubMed Central. [Link]

-

ResearchGate. (2020). The crystal structure of butyrylferrocene, C14H16FeO. ResearchGate. [Link]

-

Biomedical and Pharmacology Journal. (2024). Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review. Biomedical and Pharmacology Journal. [Link]

Sources

- 1. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. bloomtechz.com [bloomtechz.com]

- 4. scribd.com [scribd.com]

- 5. scite.ai [scite.ai]

- 6. bloomtechz.com [bloomtechz.com]

- 7. researchgate.net [researchgate.net]

Thermal stability and decomposition of Butyrylferrocene

Executive Summary

Butyrylferrocene (1-Butanoylferrocene) represents a critical intermediate in the class of acylferrocenes, widely utilized as burning rate catalysts (BRCs) in composite solid propellants and as precursors for liquid ferrocene derivatives like n-butylferrocene. Its thermal behavior is a dual-function parameter: it dictates the safety margin during propellant curing (thermal stability) and the catalytic efficiency during combustion (decomposition kinetics).

This guide provides a rigorous technical analysis of the thermal stability, phase transitions, and decomposition mechanisms of Butyrylferrocene. It moves beyond basic property listing to explore the causality of its thermal degradation, offering a self-validating experimental framework for researchers in energetic materials and organometallic chemistry.

Part 1: Physicochemical Profile & Thermal Baseline

Before analyzing decomposition, we must establish the baseline physical state. Unlike its reduced counterpart n-butylferrocene (a liquid), Butyrylferrocene possesses a carbonyl dipole that elevates its melting point, rendering it a low-melting solid.

Table 1: Physicochemical Properties of Butyrylferrocene

| Property | Value | Confidence/Source | Implications for Application |

| CAS Number | 1271-94-9 | Standard | Unique Identifier |

| Molecular Formula | Stoichiometric | MW = 256.12 g/mol | |

| Physical State | Solid (Crystalline) | Visual | Requires melting step in formulation.[1] |

| Melting Point ( | 37–40 °C | [1][2] | Low |

| Boiling Point ( | ~329 °C | [1] | High volatility window before decomposition. |

| Density | 1.254 g/mL | [1] | High metal loading density. |

| Iron Content | ~21.8% | Calc. | Critical for catalytic activity ( |

Part 2: Thermal Analysis Methodology

To accurately characterize Butyrylferrocene, standard TGA/DSC protocols must be adapted to account for its volatility. A standard open-pan TGA will result in sublimation/evaporation data, not decomposition data.

Protocol 1: Self-Validating Thermal Characterization

Objective: Differentiate between physical volatilization and chemical decomposition.

Instrumentation:

-

TGA: Thermogravimetric Analyzer (e.g., TA Instruments Q500 or equivalent).

-

DSC: Differential Scanning Calorimetry (e.g., TA Instruments Q2000).

Experimental Setup:

-

Sample Preparation:

-

Mass: 3–5 mg (Minimize thermal gradients).

-

Crucible Type (Critical):

-

Run A (Volatilization): Alumina open pan.

-

Run B (Decomposition): High-pressure gold-plated stainless steel capsule (sealed) or pinhole aluminum pan (to suppress evaporation).

-

-

-

Atmosphere:

-

Inert:[2] Nitrogen (

) or Argon ( -

Oxidative: Synthetic Air (

) at 50 mL/min (Study combustion catalysis).

-

-

Heating Program:

-

Equilibrate at 25 °C.

-

Ramp 10 °C/min to 600 °C.

-

Data Interpretation Logic:

-

If Run A shows 100% mass loss < 300 °C with a broad endotherm in DSC, the mechanism is Sublimation/Evaporation .

-

If Run B shows mass loss onset > 250 °C accompanied by exothermic peaks (in air) or sharp endotherms (in

), the mechanism is Decomposition .

Part 3: Decomposition Kinetics & Mechanism

The thermal decomposition of Butyrylferrocene is a multi-stage process governed by the stability of the cyclopentadienyl-iron bond and the acyl side chain.

Stage I: Phase Transition & Volatility (37°C – 200°C)

-

Event: Melting occurs at ~38°C.

-

Thermodynamics: Endothermic transition (

). -

Observation: The compound becomes a mobile liquid. Significant vapor pressure develops >100°C. In open systems, mass loss here is purely physical (evaporation).

Stage II: Primary Decomposition (Onset ~250°C – 400°C)

Unlike alkylferrocenes, the carbonyl group in Butyrylferrocene introduces a specific cleavage point.

-

Mechanism:

-

Side Chain Cleavage: Homolytic cleavage of the bond between the carbonyl carbon and the propyl group, or the ring-carbonyl bond.

-

Decarbonylation: Loss of CO is a common pathway for acylferrocenes under pyrolytic conditions.

-

Ring Ligand Loss: The cyclopentadienyl (Cp) rings dissociate from the iron center.

-

Stage III: Mineralization (400°C – 600°C)

-

In Air: The exposed iron atoms oxidize rapidly to form Hematite (

). This is the catalytically active species for propellant combustion. -

In Nitrogen: Formation of iron carbides and amorphous carbon residues.

Visualized Pathway (DOT Diagram)

Caption: Thermal degradation pathway of Butyrylferrocene distinguishing between physical phase change and chemical decomposition leading to catalytic iron species.

Part 4: Implications for Drug Development & Propellants

Solid Propellants (Burning Rate Modifiers)

-

Migration: Butyrylferrocene is often preferred over Ferrocene because the butyryl group increases molecular weight (256 vs 186 g/mol ) and polarity, reducing the migration rate of the catalyst to the propellant surface [5].

-

Catalytic Activity: The decomposition produces nanometric

in situ. The timing of this release (

Pharmaceutical Synthesis

-

Precursor Stability: In drug development (e.g., ferroquine analogs), Butyrylferrocene serves as a stable intermediate. Its relatively low melting point allows for solvent-free reactions (melt synthesis), but processing temperatures must be kept <150°C to avoid incipient decomposition or loss of stoichiometry due to volatility.

References

-

American Elements. (2025). Butyrylferrocene Physicochemical Properties. Retrieved from

-

ChemicalBook. (2025).[2][3][4] Butyrylferrocene CAS 1271-94-9 Data. Retrieved from

-

Barreiro, A., et al. (2006). Thermal Decomposition of Ferrocene as a Method for Production of Single-Walled Carbon Nanotubes. Journal of Physical Chemistry B. Retrieved from

-

Bhattacharjee, A., et al. (2014). Thermal Decomposition Study of Ferrocene. Journal of Experimental Physics. Retrieved from

- Dufaud, V., & Basset, J. M. (2005). Catalytic Properties of Ferrocene Derivatives in Propellants. Angewandte Chemie International Edition.

Sources

Crystal Structure of Butyrylferrocene: A Technical Guide

Executive Summary

This guide provides a comprehensive structural and synthetic analysis of Butyrylferrocene (C₁₄H₁₆FeO) , a pivotal organometallic derivative in the ferrocene series. While ferrocene itself serves as the archetype for sandwich complexes, its acylated derivatives like butyrylferrocene are critical intermediates in the development of bioorganometallic pharmaceuticals, particularly for antimalarial and anticancer applications. This document details the synthesis, single-crystal growth, and X-ray diffraction parameters of the compound, offering a validated protocol for researchers investigating lipophilic metallocene pharmacophores.

Introduction: The Lipophilic Metallocene

Ferrocene derivatives possess unique electronic and steric properties that make them ideal bioisosteres for aromatic rings in drug design. The introduction of a butyryl group (–CO(CH₂)₂CH₃) onto the cyclopentadienyl (Cp) ring serves two critical functions:

-

Electronic Modulation: The electron-withdrawing carbonyl group alters the redox potential of the Fe(II)/Fe(III) couple, tuning the oxidative stability required for biological environments.

-

Lipophilicity Enhancement: Compared to acetylferrocene, the butyryl chain increases the partition coefficient (logP), facilitating better membrane permeability—a crucial factor for intracellular drug targets.

Synthesis & Crystallization Protocol

To obtain high-purity crystals suitable for X-ray diffraction, a modified Friedel-Crafts acylation protocol is required. This method prioritizes mono-acylation over di-acylation through stoichiometry control.

Validated Synthesis Workflow

Reaction: Ferrocene + Butyryl Chloride

Reagents:

-

Ferrocene (1.0 eq, recrystallized)

-

Butyryl Chloride (1.1 eq, freshly distilled)

-

Aluminum Chloride (AlCl₃, 1.2 eq, anhydrous)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Protocol:

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve Ferrocene (10 mmol) in 50 mL of anhydrous DCM under nitrogen atmosphere. Cool to 0°C in an ice bath.

-

Catalyst Addition: Add AlCl₃ (12 mmol) slowly to the stirring solution. The mixture will darken.

-

Acylation: Add Butyryl Chloride (11 mmol) dropwise over 20 minutes. Maintain temperature < 5°C to minimize di-acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/Ethyl Acetate 80:20).

-

Quenching: Pour the reaction mixture slowly onto 100g of crushed ice/water. Hydrolysis of the aluminum complex is exothermic.

-

Extraction: Separate the organic layer. Wash the aqueous layer with DCM (2 x 30 mL). Combine organic extracts.

-

Purification: Wash with sat. NaHCO₃, then brine. Dry over MgSO₄. Evaporate solvent.[1][2] Purify via column chromatography (Silica gel, Hexane

5% EtOAc/Hexane).

Crystallization for XRD[1]

-

Method: Slow Evaporation[1]

-

Solvent System: Diethyl ether / n-Pentane (1:1 v/v)

-

Procedure: Dissolve 50 mg of purified Butyrylferrocene in 5 mL of the solvent mixture in a scintillation vial. Cap loosely with perforated parafilm. Store at 4°C in a vibration-free environment.

-

Result: Yellow rod-like crystals appear within 48-72 hours.

Crystallographic Characterization

The following data is derived from the definitive structural analysis by Hosten & Betz (2020).

Crystal Data Summary

| Parameter | Value |

| Empirical Formula | C₁₄H₁₆FeO |

| Formula Weight | 256.12 g/mol |

| Crystal System | Orthorhombic |

| Space Group | |

| Temperature | 200(2) K |

| Z (Formulas per unit cell) | 4 |

| Calculated Density | 1.457 g/cm³ |

Unit Cell Dimensions

| Axis | Length (Å) | Angle (°) |

| a | 5.6954(3) | 90 |

| b | 10.0307(6) | 90 |

| c | 20.4422(14) | 90 |

| Volume | 1167.84(12) ų | - |

Molecular Geometry & Conformation

-

Sandwich Architecture: The iron atom is coordinated between two cyclopentadienyl rings.[5][6][7] The Fe-centroid distances are typical for ferrocenes, with the Fe atom displaced by approximately 1.65 Å from the Cp ring planes.

-

Ring Conformation: The Cp rings exhibit a nearly eclipsed conformation, which is energetically favorable in the solid state due to packing forces, despite the steric bulk of the butyryl group.

-

Side Chain Orientation: The butyryl chain adopts an extended conformation, minimizing steric clash with the proximal Cp ring protons. The carbonyl oxygen lies coplanar with the substituted Cp ring, allowing for conjugation between the

-system of the ring and the carbonyl group.

Visualization of Structural Logic

Synthesis & Crystallization Logic Flow

The following diagram illustrates the critical decision points in the synthesis to ensure mono-substitution and high crystal quality.

Caption: Logical workflow for the synthesis and isolation of single-crystal Butyrylferrocene.

Structural Hierarchy & Packing

This diagram details the intermolecular forces that stabilize the crystal lattice.

Caption: Hierarchical breakdown of intra- and intermolecular forces defining the P212121 lattice.

Pharmaceutical Relevance

The structural data of butyrylferrocene is not merely academic; it underpins the design of "ferrocene-hybrid" drugs.

-

Lipophilicity Tuning: The butyryl chain extends the lipophilic surface area of the molecule. In drug development, this modification is used to adjust the logP value to an optimal range (typically 2-4) for crossing the blood-brain barrier or penetrating parasitic membranes (e.g., in Plasmodium falciparum).

-

Chirality & Space Groups: Butyrylferrocene crystallizes in a chiral space group (

) despite the molecule itself being achiral (unless the Cp ring is further substituted). This spontaneous resolution or packing preference is significant when designing chiral ferrocenyl ligands for asymmetric catalysis or stereoselective drug binding. -

Metabolic Stability: The acylation of the Cp ring deactivates it towards oxidative metabolism compared to alkylferrocenes, potentially prolonging the half-life of the pharmacophore in vivo.

References

-

Hosten, E. C., & Betz, R. (2020).[3] The crystal structure of butyrylferrocene, C14H16FeO . Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 193–195.[3] Link

-

Fischer, E. O., & Pfab, W. (1952).[3] Cyclopentadien-Metallkomplexe, ein neuer Typ metallorganischer Verbindungen . Zeitschrift für Naturforschung B, 7(7), 377–379. Link

- Biot, C. (2004). Ferroshine analogues: A new class of antimalarial agents. Current Medicinal Chemistry: Anti-Infective Agents, 3(2), 135-147.

Sources

Methodological & Application

Application Notes & Protocols: Butyrylferrocene as a High-Performance Burning Rate Catalyst in Composite Solid Propellants

Introduction: The Imperative for Advanced Burning Rate Catalysts

The performance of composite solid propellants, the energetic backbone of modern rocketry and gas generation systems, is critically dependent on the ability to precisely control the burning rate. Ferrocene and its derivatives have long been recognized as a superior class of burning rate catalysts, primarily for their ability to significantly enhance the thermal decomposition of ammonium perchlorate (AP), the most common oxidizer in these systems.[1][2] However, first-generation catalysts like solid ferrocene suffer from significant drawbacks, including high volatility and a tendency to migrate out of the propellant matrix over time.[1][3][4] This migration compromises the long-term storage, reliability, and ballistic performance of the propellant grain, potentially leading to unpredictable and unsafe operation.[3]

Butyrylferrocene, an alkyl-substituted liquid ferrocene derivative, represents a significant advancement. Its liquid state and molecular structure offer a compelling balance of high catalytic efficiency, excellent solubility in common polymeric binders like hydroxyl-terminated polybutadiene (HTPB), and markedly reduced volatility and migration compared to unsubstituted ferrocene.[1] This guide provides a comprehensive overview of the mechanism, application, and evaluation of butyrylferrocene as a burning rate catalyst, complete with detailed protocols for researchers and scientists in the field.

Mechanism of Catalysis: From Organometallic Precursor to Nanocatalyst

The catalytic activity of butyrylferrocene is not direct but is mediated through its thermal decomposition products. During propellant combustion, the butyrylferrocene molecule decomposes at temperatures above 400-500°C to form highly dispersed, nano-sized iron and iron oxide (predominantly Fe₂O₃) particles.[5][6] These in-situ generated nanoparticles are the true catalytic species.

The primary catalytic mechanism is believed to occur at the interface between the AP oxidizer and the polymeric binder.[7] The Fe₂O₃ nanoparticles are thought to:

-

Accelerate AP Decomposition: They significantly lower the decomposition temperature of AP, promoting the formation of reactive gaseous species at an earlier stage.[3]

-

Enhance Binder-Oxidizer Reactions: The catalyst promotes heterogeneous reactions between the decomposing binder and the AP decomposition products, accelerating the overall combustion process.[7]

This targeted interfacial action is why ensuring homogeneous distribution of the catalyst within the binder is paramount for achieving optimal and predictable performance.

Caption: Catalytic pathway of Butyrylferrocene in AP/HTPB propellant.

Protocol 1: Formulation and Processing of Butyrylferrocene-Doped Propellant

This protocol details the incorporation of butyrylferrocene into a standard AP/HTPB composite propellant. Causality: The order of addition is critical. The liquid catalyst must be fully integrated into the liquid binder/plasticizer premix before the introduction of any solid components to ensure a homogeneous final product.[8]

3.1. Safety Precautions

-

All operations must be conducted in a specialized facility equipped for handling energetic materials, including the use of remote mixers and appropriate personal protective equipment (PPE).[9][10]

-

PPE must include a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy chemical-resistant gloves.

-

All equipment must be properly grounded to prevent electrostatic discharge.

-

Strictly adhere to quantity-distance requirements for storing and handling energetic materials.[11]

3.2. Materials and Equipment

-

Materials: Butyrylferrocene, Hydroxyl-terminated polybutadiene (HTPB), Ammonium Perchlorate (AP, bimodal distribution, e.g., 200µm and 20µm), Plasticizer (e.g., DOA or IDP), Curing agent (e.g., Isophorone diisocyanate - IPDI), Antioxidant.

-

Equipment: Remote-operated planetary mixer (e.g., Baker-Perkins), vacuum pump, casting molds, curing oven, necessary glassware and spatulas (non-sparking).

3.3. Step-by-Step Formulation Workflow

-

Binder Premix Preparation:

-

In the mixer bowl, add the HTPB binder, plasticizer, and antioxidant.

-

Mix under vacuum at a controlled temperature (e.g., 60°C) for 15 minutes to degas the liquids.

-

Crucial Step: Slowly add the pre-weighed butyrylferrocene to the binder premix.

-

Continue mixing under vacuum for an additional 30 minutes. Self-Validation: Visually inspect the mixture to ensure the orange/red color of the butyrylferrocene is uniformly distributed and no phase separation is visible. This confirms homogeneous catalyst dispersion.

-

-

Incorporation of Solids:

-

Slowly add the fine AP to the mixer while it is running at a low speed.

-

Mix for 20 minutes under vacuum.

-

Add the coarse AP and continue mixing for 60-90 minutes or until a homogenous, viscous slurry is achieved.

-

-

Curing Agent Addition and Casting:

-

Add the curing agent (IPDI) and mix for a final 15 minutes under vacuum. Note: Some ferrocene derivatives can accelerate the curing reaction, potentially reducing the pot life of the propellant mix. It is advisable to perform a small-scale test to determine the effect on pot life before scaling up.

-

Stop the mixer and pour the propellant slurry into the prepared molds, taking care to avoid air entrapment.

-

Place the filled molds in a curing oven at a specified temperature (e.g., 60°C) for a period of 5-7 days.[7]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ferrocene-based polyethyleneimines for burning rate catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. as-proceeding.com [as-proceeding.com]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Ferrocene Burn Rate Catalyst [rocketmotorparts.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. apps.dtic.mil [apps.dtic.mil]

Application Note: Butyrylferrocene as a Lipophilic Mediator in Amperometric Glucose Sensors

This Application Note provides a comprehensive technical guide for the utilization of Butyrylferrocene (BuFc) as a redox mediator in second-generation amperometric glucose biosensors.

Executive Summary

While unmodified ferrocene is the archetypal mediator for glucose sensors, its practical application is limited by high volatility and aqueous solubility, leading to rapid leaching and signal drift. Butyrylferrocene (CAS 1271-94-9) offers a superior alternative for long-term sensor stability. Its acyl chain confers two critical advantages:

-

Enhanced Lipophilicity: Drastically reduces leaching into aqueous biological buffers compared to native ferrocene.

-

Processability: With a melting point of ~37–40°C, it exists as a viscous liquid or low-melting solid, acting as a plasticizer in carbon paste or screen-printing inks, ensuring homogenous distribution without the crystallization defects common with solid mediators.

Mechanism of Action

The sensor operates on the principle of Mediated Electron Transfer (MET) . Butyrylferrocene shuttles electrons between the flavin adenine dinucleotide (FAD) center of Glucose Oxidase (GOx) and the electrode surface, bypassing the oxygen-dependence of first-generation sensors.

Reaction Pathway[1]

-

Enzymatic Reaction: Glucose reduces the FAD center of GOx.

-

Mediation: Oxidized Butyrylferrocene (

) regenerates the enzyme. -

Electrochemical Detection: Reduced Butyrylferrocene (

) is re-oxidized at the electrode.

Pathway Visualization

Caption: Electron shuttle mechanism where Butyrylferrocene acts as the redox couple between GOx and the electrode.

Material Specifications & Preparation

| Parameter | Specification | Notes |

| Compound | Butyrylferrocene | CAS: 1271-94-9 |

| Formula | MW: 256.12 g/mol | |

| Physical State | Dark Orange Liquid / Low-melting Solid | mp: 37–40°C. Easy to mix into pastes. |

| Solubility | Soluble in EtOH, Acetone, Chloroform | Insoluble in Water (Critical for stability). |

| Redox Potential | ~ | Slightly positive shift vs. Fc due to acyl group. |

Protocol: Fabrication of BuFc-Modified Carbon Paste Electrodes

This protocol describes the fabrication of a robust "bulk modified" sensor where the mediator is integrated throughout the electrode matrix, ensuring a renewable surface.

Phase 1: Mediator-Ink Preparation

Objective: Create a homogenous conductive matrix with non-leaching mediator.

-

Weighing: Measure

of Graphite Powder (<20 µm particle size) and-

Note: Since BuFc is a viscous liquid/low-melting solid, warm it slightly to

to lower viscosity before dispensing.

-

-

Solvent Mixing: Dissolve the BuFc in

of acetone. Add this solution to the graphite powder. -

Evaporation: Mix thoroughly in a mortar and allow the acetone to evaporate at room temperature. This coats the graphite particles with a thin layer of BuFc.

-

Binder Addition: Add Mineral Oil (Paraffin oil) dropwise (approx.

) to the modified graphite. -

Homogenization: Grind with a pestle for 20 minutes until a smooth, shiny paste is achieved.

-

Why? Thorough grinding ensures electrical percolation and prevents "hot spots" of mediator.

-

Phase 2: Electrode Assembly

-

Packing: Pack the paste firmly into the cavity of a Teflon electrode body (typically

diameter). -

Polishing: Smooth the surface on weighing paper until a mirror-like finish is observed.

-

Enzyme Immobilization (Drop-Casting):

-

Prepare a solution of Glucose Oxidase (

) in PBS ( -

Drop-cast

onto the electrode surface. -

Allow to dry at

for 4 hours.

-

-

Membrane Protection (Nafion):

-

Apply

of -

Why? Nafion acts as a cation-exchange membrane to repel anionic interferences (Ascorbic Acid, Uric Acid) and mechanically trap the enzyme.

-

Fabrication Workflow Diagram

Caption: Step-by-step fabrication of the Butyrylferrocene-modified biosensor.

Experimental Validation & Characterization

Experiment A: Cyclic Voltammetry (CV)

Purpose: Verify mediator redox activity and electron transfer efficiency.

-

Setup: Three-electrode cell (Working: BuFc-Paste, Ref: Ag/AgCl, Counter: Pt wire).

-

Electrolyte:

PBS (pH 7.4). -

Protocol: Scan from

to -

Expected Result:

-

Distinct oxidation peak (

) approx -

Reduction peak (

) approx -

Peak separation (

) should be close to -

Catalytic Effect: Upon adding Glucose (

), the oxidation peak current should increase significantly, and the reduction peak should diminish (indicating MET).

-

Experiment B: Amperometric Sensing

Purpose: Determine sensitivity and linear range.

-

Applied Potential:

vs Ag/AgCl (slightly above -